![molecular formula C19H19N5O B15159833 N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide CAS No. 660858-87-7](/img/structure/B15159833.png)
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets. This compound is characterized by the presence of a benzyl group, a but-2-en-1-yl group, and a tetrazole ring attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar condensation reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is becoming increasingly popular in industrial settings due to their environmental benefits and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activity of enzymes such as tyrosinase . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylbenzamide: This compound also contains a benzyl group attached to a benzamide core and is known for its enzyme inhibitory properties.
N-(but-3-en-2-yl)-benzamide: Similar in structure, this compound features a but-3-en-2-yl group attached to the benzamide core.
Uniqueness
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s ability to interact with biological targets, making it a valuable molecule in medicinal chemistry.
Propiedades
Número CAS |
660858-87-7 |
|---|---|
Fórmula molecular |
C19H19N5O |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-benzyl-3-(2-but-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C19H19N5O/c1-2-3-12-24-22-18(21-23-24)16-10-7-11-17(13-16)19(25)20-14-15-8-5-4-6-9-15/h2-11,13H,12,14H2,1H3,(H,20,25) |
Clave InChI |
HISRBGQCFWAUQZ-UHFFFAOYSA-N |
SMILES canónico |
CC=CCN1N=C(N=N1)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
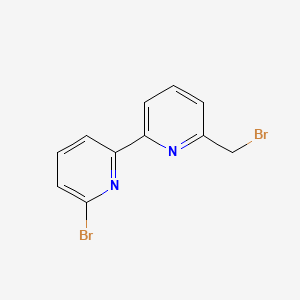
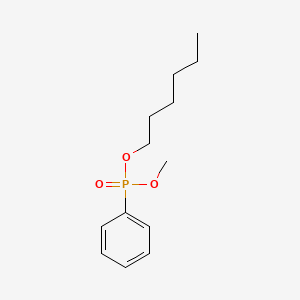

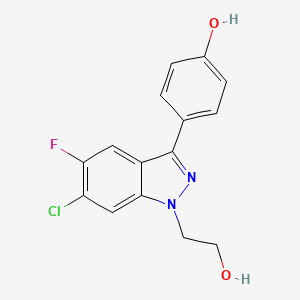
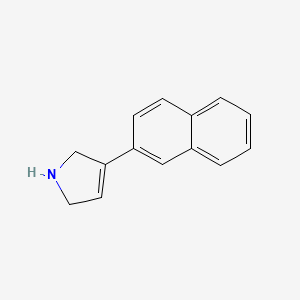
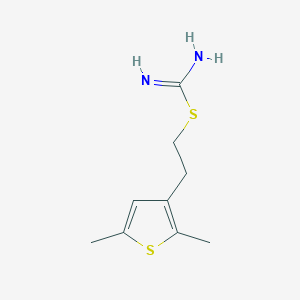

![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
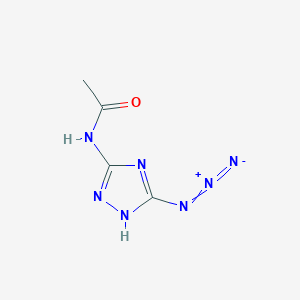
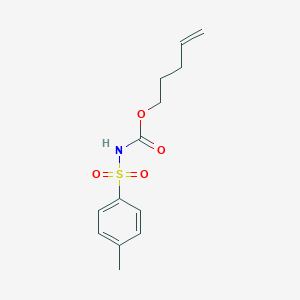
![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
